molecular formula C8H14N2O B061980 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol CAS No. 189807-14-5

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Cat. No. B061980
M. Wt: 154.21 g/mol
InChI Key: YBUMCXWPWYYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol.

Mechanism Of Action

The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways. It has also been found to activate various neuroprotective pathways, including the Nrf2 pathway.

Biochemical And Physiological Effects

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to enhance the bioavailability and efficacy of various drugs.

Advantages And Limitations For Lab Experiments

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. It can also form stable complexes with various drugs, making it a potential drug delivery system. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. One potential direction is the development of novel compounds based on its structure with improved properties. Another potential direction is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxy-1-isopropylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. Other methods include the reaction of 1-isopropyl-4-nitropyrazole with ethylene glycol and the reaction of 4-hydroxy-1-isopropylpyrazole with ethylene oxide.

Scientific Research Applications

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs. In addition, it has been studied for its potential use in the synthesis of novel compounds with improved properties.

properties

CAS RN

189807-14-5

Product Name

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3

InChI Key

YBUMCXWPWYYQFA-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)C(C)O

Canonical SMILES

CC(C)N1C=C(C=N1)C(C)O

synonyms

1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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